molecular formula C18H22N2O4 B1413627 2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid CAS No. 2173083-47-9

2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid

Cat. No.: B1413627
CAS No.: 2173083-47-9
M. Wt: 330.4 g/mol
InChI Key: NBBRPWFRRBRPQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of beta-carboline, which is a nitrogen-containing heterocycle . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly in the synthesis of peptides .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves the use of tert-butoxycarbonyl (Boc) as a protecting group . The Boc group can be introduced through a reaction with di-tert-butyl dicarbonate .

Scientific Research Applications

Chemical and Biological Activities

This compound falls into a broader category of neo fatty acids, neo alkanes, and their analogs, which demonstrate various biological activities and are considered prospects for future chemical preparations. These compounds, including derivatives of tert-butyl groups, have been isolated from plants, algae, fungi, marine invertebrates, and microorganisms, showing potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. The applications extend to cosmetic, agronomic, and pharmaceutical industries, highlighting the versatile nature of such compounds in scientific research and development Dembitsky, 2006.

Environmental and Toxicological Considerations

The environmental occurrence, fate, and toxicity of synthetic phenolic antioxidants, which share structural similarities with tert-butyl derivatives, have been extensively studied. These compounds, including 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), have been detected in various environmental matrices. Their presence in humans (e.g., fat tissues, serum, urine, breast milk) raises concerns about their potential health impacts, including hepatic toxicity and endocrine-disrupting effects. This underscores the importance of understanding the environmental behavior and toxicological profiles of tert-butyl derivatives and similar compounds in the context of public health and safety Liu & Mabury, 2020.

Biocatalytic Inhibition and Applications

Carboxylic acids, including derivatives of tert-butyl groups, have been explored for their biocatalytic applications. They are identified as attractive biorenewable chemicals serving as precursors for various industrial chemicals. However, their potency as microbial inhibitors is significant, often used as food preservatives due to their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae. Understanding the mechanisms of biocatalyst inhibition by these carboxylic acids is crucial for engineering robust microbial strains for improved industrial performance, highlighting the dual role of these compounds as both valuable chemical precursors and potent microbial inhibitors Jarboe, Royce, & Liu, 2013.

Mechanism of Action

Properties

IUPAC Name

6-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-10-5-6-13-12(9-10)11-7-8-20(17(23)24-18(2,3)4)15(16(21)22)14(11)19-13/h5-6,9,15,19H,7-8H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRPWFRRBRPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCN(C3C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 2
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid
Reactant of Route 6
2-(tert-Butoxycarbonyl)-6-methyl-2,3,4,9-tetrahydro-1h-beta-carboline-1-carboxylic acid

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